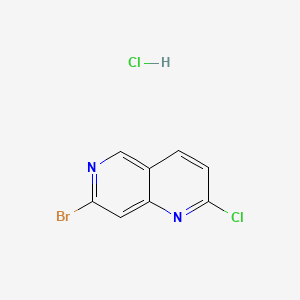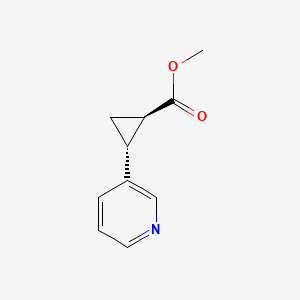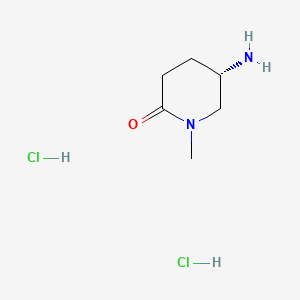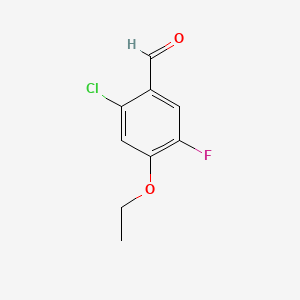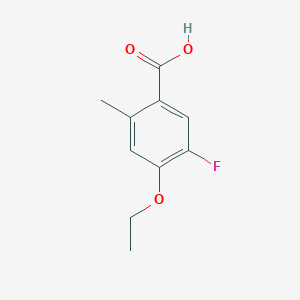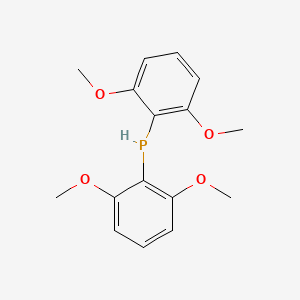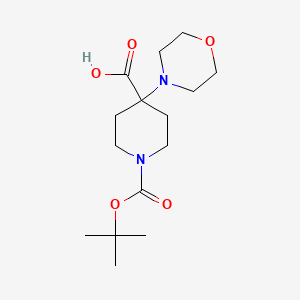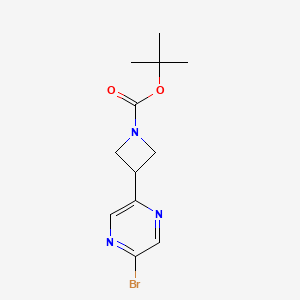
tert-Butyl 3-(5-bromopyrazin-2-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(5-bromopyrazin-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H19BrN4O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a bromopyrazine moiety
Preparation Methods
The synthesis of tert-Butyl 3-(5-bromopyrazin-2-yl)azetidine-1-carboxylate typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with tert-butyl azetidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
tert-Butyl 3-(5-bromopyrazin-2-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-(5-bromopyrazin-2-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug discovery and development.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(5-bromopyrazin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromopyrazine moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity. The azetidine ring provides rigidity and conformational stability, which can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
tert-Butyl 3-(5-bromopyrazin-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate: This compound features a bromopyrimidine moiety instead of a bromopyrazine, which can result in different chemical reactivity and biological activity.
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: This compound contains a piperazine ring, which can influence its pharmacokinetic and pharmacodynamic properties.
tert-Butyl 3-{[(5-bromopyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate:
Properties
Molecular Formula |
C12H16BrN3O2 |
|---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
tert-butyl 3-(5-bromopyrazin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)9-4-15-10(13)5-14-9/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
KRKPBQRSVNKMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CN=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


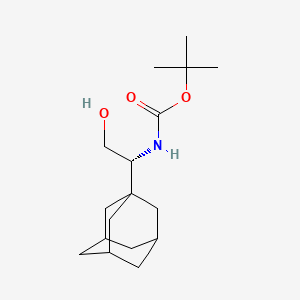
![3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14024274.png)
![3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid;hydrochloride](/img/structure/B14024278.png)
